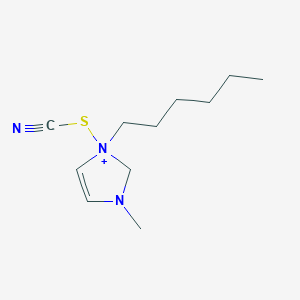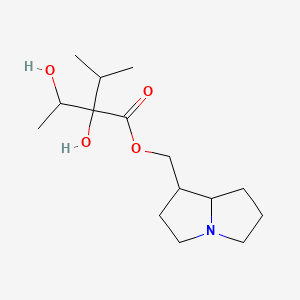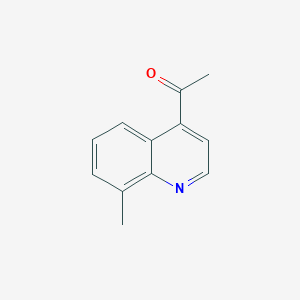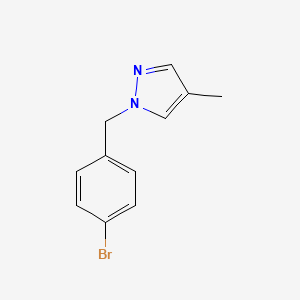
1-(cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium is a synthetic organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a cyanosulfanyl group, a hexyl chain, and a methyl group attached to the imidazolium ring. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted imidazoles, under acidic or basic conditions.
Introduction of the Cyanosulfanyl Group: The cyanosulfanyl group can be introduced through nucleophilic substitution reactions using thiocyanate salts as the nucleophile.
Attachment of the Hexyl Chain: The hexyl chain can be attached to the imidazolium ring through alkylation reactions using hexyl halides or hexyl tosylates.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The cyanosulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanosulfanyl group can be reduced to form thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hexyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form substituted imidazolium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Imidazolium Salts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can interact with thiol-containing enzymes and proteins, leading to the inhibition of their activity. Additionally, the imidazolium ring can interact with nucleic acids and other biomolecules, affecting their structure and function. These interactions can result in various biological effects, including antimicrobial and antifungal activity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyanosulfanyl)-1-hexyl-2,3-dihydro-1H-imidazol-1-ium: Lacks the methyl group, which may affect its chemical properties and biological activity.
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazole: Lacks the imidazolium ring, which may result in different chemical reactivity and biological effects.
Uniqueness
1-(Cyanosulfanyl)-1-hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium is unique due to the presence of the cyanosulfanyl group, hexyl chain, and methyl group attached to the imidazolium ring. These structural features contribute to its distinct chemical properties and wide range of applications in various fields.
Properties
Molecular Formula |
C11H20N3S+ |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
(1-hexyl-3-methyl-2H-imidazol-1-ium-1-yl) thiocyanate |
InChI |
InChI=1S/C11H20N3S/c1-3-4-5-6-8-14(15-10-12)9-7-13(2)11-14/h7,9H,3-6,8,11H2,1-2H3/q+1 |
InChI Key |
RSEDQDVDXNUSSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1(CN(C=C1)C)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11750142.png)



![[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11750159.png)

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B11750167.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750190.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750202.png)


![(4S)-4-[(1Z)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-one](/img/structure/B11750212.png)
